molecular formula C16H11N3O2 B607444 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 144335-37-5

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

Cat. No. B607444
M. Wt: 277.283
InChI Key: InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
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Description

The compound “3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one” is a novel and potent inhibitor that has been studied for the treatment of hematological malignancies . It has been discovered through fragment-based rational drug design for structural optimization .


Synthesis Analysis

The synthesis of this compound involves a series of steps. Starting from compound 6 (Syk, IC 50 = 15.8 μM), fragment-based rational drug design was performed for structural optimization based on the specific solvent-accessible region, hydrophobic region, and ribose region of Syk .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]imidazole and a hydroxyquinolinone group. The exact structure can be determined using various spectroscopic techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .

Scientific Research Applications

Corrosion Inhibition

The derivatives of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one, such as benzimidazole derivatives based on 8-hydroxyquinoline, have been investigated for their corrosion inhibition properties. Studies have shown that these compounds are effective in inhibiting the corrosion of steel in acidic environments, with efficiencies reaching up to 97.7% in certain cases. This application is significant in the field of materials science and engineering, particularly for protecting metal surfaces in corrosive environments (Rbaa et al., 2020).

Fluorescent Chemosensors

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one based compounds have been used to develop fluorescent chemosensors. These chemosensors can detect specific ions like cyanide and mercury in aqueous solutions with high sensitivity and rapid response. This application is crucial in environmental monitoring and biological research for the detection of hazardous materials (Guo et al., 2013), (Zhang et al., 2014).

Luminescent Properties

These compounds have been explored for their luminescent properties. Certain derivatives, when combined with specific metals, can exhibit white light luminescence. This property is significant for applications in lighting and display technologies, offering potential for the development of advanced luminescent materials (Chen et al., 2015).

Catalyst Development

Compounds based on 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one have been used in the synthesis of catalysts. These catalysts have shown efficacy in processes like ethylene oligomerization, indicating their potential in industrial chemical processes (Wang et al., 2009).

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWBNCDJZEBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419932
Record name 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

CAS RN

144335-37-5
Record name 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
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3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
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3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
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3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 5
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Reactant of Route 6
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

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